4-[(4-fluorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione
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Overview
Description
4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are widely studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves the reaction of 4-fluorobenzylamine with 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.
Scientific Research Applications
4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and proteins involved in microbial and cancer cell growth, leading to cell death. The compound may also interfere with DNA synthesis and repair mechanisms, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Similar compounds include:
4-[(4-fluorophenyl)imino]methyl-phenol: This compound also contains a fluorophenyl group and exhibits antimicrobial properties.
6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester: Known for its use as an intermediate in the synthesis of rosuvastatin, a cholesterol-lowering drug.
These comparisons highlight the unique structural features and biological activities of 4-{[(4-fluorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16FN3O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H16FN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
JYMCGTWXZJAMMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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